molecular formula C5H7N3O3 B057044 (1-Metil-2-nitro-1h-imidazol-5-il)metanol CAS No. 39070-14-9

(1-Metil-2-nitro-1h-imidazol-5-il)metanol

Número de catálogo: B057044
Número CAS: 39070-14-9
Peso molecular: 157.13 g/mol
Clave InChI: WXSSUDRHAJTESR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is used in various scientific research fields:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparación Con Compuestos Similares

Similar Compounds

  • 1-Methyl-5-nitroimidazole-2-methanol
  • 1-Methyl-5-nitro-1H-imidazole-2-methanol
  • 2-Hydroxymethyl-1-methyl-5-nitroimidazole

Uniqueness

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Actividad Biológica

(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the imidazole ring and nitro group. This article explores the biological activity of this compound, focusing on its potential applications as a therapeutic agent, particularly in the context of hypoxia-activated prodrugs.

Structural Characteristics

The molecular formula of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is C₇H₈N₄O₃, with a molecular weight of 184.16 g/mol. The compound contains an imidazole ring, which is known for its role in various biological processes and as a scaffold for drug development. The presence of the nitro group enhances its reactivity and potential biological interactions .

Research indicates that (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol may exhibit antimicrobial and antitumor properties. Its structural similarity to other bioactive imidazole derivatives suggests that it may interact with biological pathways, although specific mechanisms remain to be elucidated. The nitro group can undergo reduction under hypoxic conditions, which is a critical feature for its application as a hypoxia-selective prodrug .

Hypoxia Activation

The compound has been studied extensively in the context of hypoxia-activated prodrugs. In hypoxic environments, (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol can be reduced to release active cytotoxic agents selectively within tumor tissues. This property is particularly valuable in cancer therapy, where it can enhance the efficacy of treatment while minimizing damage to normal tissues .

Antitumor Activity

In various studies, (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol has shown promising results as part of prodrug systems. For instance, it has been conjugated with SN-38 (an active metabolite of irinotecan) to create hypoxia-selective antitumor agents. These conjugates demonstrated improved selectivity and potency under hypoxic conditions compared to their parent compounds .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Prodrug with SN-38Antitumor activityEnhanced selectivity under hypoxia
EvofosfamideAntitumor activityActive in pancreatic cancer models
Various derivativesCytotoxicityIncreased potency under hypoxic conditions

Case Study 1: Evofosfamide

Evofosfamide (TH-302), a prodrug derived from (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, has been evaluated in clinical trials. It showed significant efficacy in pancreatic cancer models, both as a monotherapy and in combination with gemcitabine. The mechanism involves selective activation in hypoxic tumor regions, leading to enhanced therapeutic outcomes .

Case Study 2: SN-38 Conjugates

Conjugates of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol with SN-38 were synthesized to improve hypoxia selectivity. These studies revealed that modifications to the linker between the two compounds could significantly affect their biological activity and selectivity under varying oxygen levels .

Future Directions

The potential applications of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol extend beyond oncology. Its unique properties suggest possible uses in developing materials with specific functionalities, such as sensors or catalysts due to its ability to modify electrical and optical properties through the nitro group . Further research is necessary to fully explore these capabilities and optimize its therapeutic applications.

Propiedades

IUPAC Name

(3-methyl-2-nitroimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSUDRHAJTESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878799
Record name Hydroxydimetridrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-14-9, 936-05-0
Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39070-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39070-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxydimetridrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 1.55 g. of 1-methyl-2-nitro-5-imidazolecarboxaldehyde in 200 ml. of ethanol, a solution of 1.9 g. of NaBH4 in 150 ml. of ethanol is added at about -4° C. After stirring for 15 minutes at 0° C., the excess of NaBH4 is decomposed with 10% hydrochloric acid and the reaction mixture is filtered. the residue, which is obtained by evaporation of the filtrate, is crystallized from acetone and yield 1 g. of the title product which melts at 142°-144° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 0.2 g. of 5-carbethoxy-1-methyl-2-nitroimidazole in 30 ml. of tetrahydrofuran, 0.044 g. of LiBH4 is gradually added under stirring at room temperature. After stirring for 48 hours, the excess of LiBH4 is decomposed with 10% hydrochloric acid, the reaction mixture is filtered and the filtrated is evaporated to dryness under vacuum. The residue is taken up with acetone. Inorganic salts are filtered off and the solution is evaporated. The oily residue is chromatographed through 7 g. of silica gel, by eluting with chloroform containing from 1% to 3% (v/v) of methanol. After concentration of the portions containing the product, 0.052 g. (33%) of 1-methyl-2-nitro-5-hydroxymethylimidazole is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Reactant of Route 2
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Reactant of Route 3
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Reactant of Route 5
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Reactant of Route 6
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Customer
Q & A

Q1: How does (1-methyl-2-nitro-1H-imidazol-5-yl)methanol contribute to the functionality of hypoxia-activated probes?

A: (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol serves as a trigger unit in hypoxia-activated probes. Under hypoxic conditions, commonly found in solid tumors, the nitro group within (1-methyl-2-nitro-1H-imidazol-5-yl)methanol undergoes reduction. This reduction disrupts the structure of the probe, leading to a "turn-on" fluorescence signal. This mechanism allows for selective visualization and detection of hypoxic tumor cells [, ].

Q2: The research mentions two probes, IOD and IND, both utilizing (1-methyl-2-nitro-1H-imidazol-5-yl)methanol. What makes their hypoxia selectivity differ?

A: The difference in hypoxia selectivity between IOD and IND arises from the specific linkage used to conjugate (1-methyl-2-nitro-1H-imidazol-5-yl)methanol to the near-infrared fluorescence probe DCPO. IOD utilizes an ether linkage, while IND employs a bis-carbamate linkage [, ]. This structural variation affects the probes' susceptibility to reduction under hypoxic conditions and consequently their selectivity towards hypoxic environments. IOD, with the ether linkage, demonstrated superior hypoxia selectivity compared to IND in studies involving H460, HeLa, and A549 cell lines [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.